molecular formula C32H31N5O B2732205 4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019164-16-9

4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B2732205
CAS No.: 1019164-16-9
M. Wt: 501.634
InChI Key: QTWFRTYFACDCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a diphenylmethyl-piperazine moiety, a 4-ethylphenyl group, and a carbaldehyde functional group. The carbaldehyde group offers versatility for further derivatization, such as hydrazone formation, which is a common strategy to enhance bioactivity or solubility .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O/c1-2-24-13-15-25(16-14-24)29-28(23-38)31-32(33-17-18-37(31)34-29)36-21-19-35(20-22-36)30(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-18,23,30H,2,19-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWFRTYFACDCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a synthetic derivative belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H28N4O
  • Molecular Weight : 396.51 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=O)N2C(N(C2)C3=NN=C(C=N3)c4ccccc4)c5ccccc5

This structure features a pyrazolo[1,5-a]pyrazine core substituted with piperazine and diphenylmethyl groups, which may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to the one have shown inhibitory effects against various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .
  • Synergistic Effects with Chemotherapy : Research has demonstrated that certain pyrazoles can enhance the efficacy of established chemotherapeutic agents like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), leading to increased cytotoxicity and apoptosis .

Anti-inflammatory and Analgesic Properties

The compound's structural similarities to known anti-inflammatory agents suggest potential activity in this area. Pyrazole derivatives are recognized for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Neuropharmacological Effects

Emerging evidence suggests that compounds within this class may interact with neurotransmitter systems:

  • Anxiolytic Activity : Similar compounds have shown anxiolytic-like effects mediated through the serotonergic system and GABAA receptor modulation, indicating potential for treating anxiety disorders .
  • Antidepressant Effects : The interaction with multiple pharmacological targets suggests that this compound could be developed for antidepressant therapies.

The biological activities of this compound may involve several mechanisms:

  • Kinase Inhibition : Targeting specific kinases involved in tumor growth.
  • Receptor Modulation : Acting on neurotransmitter receptors implicated in mood regulation.
  • Inflammatory Pathway Interference : Inhibiting enzymes like COX or LOX involved in inflammatory responses.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against breast cancer cell lines when combined with doxorubicin, suggesting a synergistic effect.
Recent Pharmacological EvaluationIdentified potential anxiolytic effects through modulation of serotonergic pathways.
In vitro Studies on Kinase ActivityShowed inhibition of BRAF(V600E) and EGFR by related pyrazole compounds.

Comparison with Similar Compounds

Key Observations:

Piperazine Substitutions :

  • Fluorinated aryl groups (e.g., 2-fluorophenyl in , 4-fluorobenzyl in ) improve receptor specificity (e.g., D4 affinity). The diphenylmethyl group in the target compound may enhance lipophilicity and CNS penetration compared to smaller substituents.
  • Bulky groups (e.g., chlorophenyl/phenylmethyl in ) correlate with antimicrobial potency, suggesting the target compound’s diphenylmethyl moiety could similarly enhance such activity.

Carbaldehyde vs. Other Functional Groups :

  • The carbaldehyde group differentiates the target compound from acetohydrazide () or azole-containing analogs (). This aldehyde can be converted to hydrazones, which are associated with anticholinesterase () or antitumor activity ().

Q & A

Basic: What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclization reactions using pyrazole-4-carbaldehydes as precursors. For example, reductive amination with sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) is effective for introducing piperazine derivatives (e.g., diphenylmethylpiperazine) to the aldehyde group . Multi-step protocols involving hydrazine hydrate under reflux in ethanol or room-temperature reactions with iodine have also been reported for analogous fused pyrazolo-pyrazole systems . Key considerations include solvent choice (ethanol or DCM), temperature control, and catalyst optimization to enhance yields (typically 26–65% for similar structures) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Characterization should include:

  • 1H/13C NMR : To confirm substitution patterns on the pyrazolo[1,5-a]pyrazine core and piperazine moiety.
  • High-resolution mass spectrometry (HRMS) : For molecular weight verification.
  • HPLC purity analysis : Use a C18 column with gradient elution (e.g., 0–100% acetonitrile in water + 0.1% formic acid) to assess purity >95% .
  • X-ray crystallography : If single crystals are obtainable, this resolves ambiguities in stereochemistry or regioselectivity .

Advanced: What computational methods are suitable for predicting target binding modes of this compound?

AutoDock Vina is recommended for docking studies due to its speed and accuracy in predicting ligand-protein interactions. Key steps:

  • Protein preparation : Remove water molecules and add polar hydrogens using tools like UCSF Chimera.
  • Grid box setup : Center the box on the active site (e.g., PI3Kδ for kinase targets) with dimensions 25 × 25 × 25 Å .
  • Scoring function : Analyze binding energies (ΔG) and cluster results by root-mean-square deviation (RMSD). Cross-validate with molecular dynamics simulations (e.g., GROMACS) to assess stability .

Advanced: How can contradictory bioactivity data (e.g., IC50 variability) be resolved in kinase inhibition assays?

Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies:

  • Dose-response curves : Use 8–12 concentrations in triplicate to calculate robust IC50 values .
  • Counter-screening : Test against related kinases (e.g., PI3Kγ vs. PI3Kδ) to confirm selectivity .
  • Cellular context : Compare activity in cell-free (e.g., ELISA) vs. cell-based (e.g., MTT) assays to account for membrane permeability differences .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Use hydrochloride salts of the piperazine group to enhance aqueous solubility .
  • Prodrug design : Introduce ester or phosphate groups at the carbaldehyde position for hydrolytic activation in vivo .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) to improve circulation time and tissue targeting .

Basic: What analytical techniques are critical for assessing purity in multi-step syntheses?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates with UV visualization.
  • Flash chromatography : Purify intermediates with gradients like 0–10% methanol in ethyl acetate .
  • Elemental analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced: How does fluorination of the diphenylmethyl group impact biological activity?

Fluorine substitution (e.g., 2-fluorophenyl vs. 3-fluorophenyl) can enhance binding affinity via hydrophobic interactions or fluorine-mediated hydrogen bonding. For example, 2-fluorobenzyl derivatives showed 65% yield and improved PI3Kδ inhibition compared to non-fluorinated analogs . Computational modeling (e.g., Gibbs free energy calculations) is advised to rationalize structure-activity relationships (SAR) .

Basic: What safety protocols are essential when handling this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD50 determination) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

Advanced: How can metabolic stability be predicted for this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to identify drug-drug interaction risks .
  • MetaSite software : Predict metabolic hotspots (e.g., piperazine N-methylation) to guide structural modifications .

Advanced: What in silico tools are effective for SAR expansion of this scaffold?

  • Scaffold hopping : Use OpenEye ROCS to identify bioisosteres of the pyrazolo[1,5-a]pyrazine core .
  • Free-Wilson analysis : Deconstruct the molecule into substituent contributions to activity .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and topological torsion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.